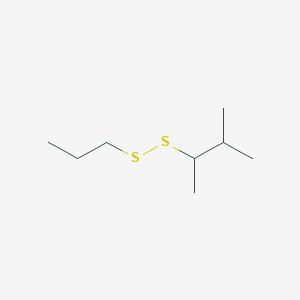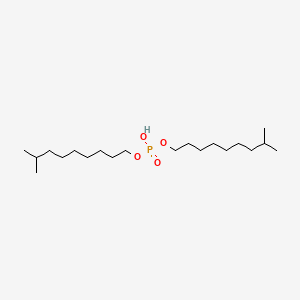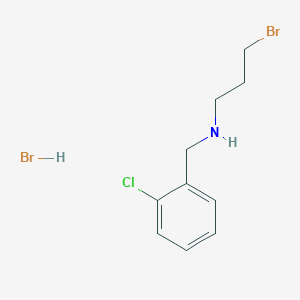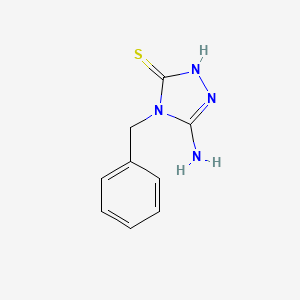
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone is a compound that features both a phenyl ring substituted with a hydroxy and iodine group, and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heteroaromatic systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone typically involves the coupling of a thiophene derivative with a phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: (4-Oxo-3-iodophenyl)(thiophen-2-yl)methanone.
Reduction: (4-Hydroxyphenyl)(thiophen-2-yl)methanone.
Substitution: (4-Hydroxy-3-substituted phenyl)(thiophen-2-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxyphenyl)(thiophen-2-yl)methanone: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(4-Iodophenyl)(thiophen-2-yl)methanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
(4-Hydroxy-3-chlorophenyl)(thiophen-2-yl)methanone: Substitutes chlorine for iodine, which may alter its chemical and biological properties.
Uniqueness
The presence of both a hydroxy and iodine group in (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone makes it unique. The hydroxy group enhances its ability to form hydrogen bonds, while the iodine atom increases its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
66203-50-7 |
|---|---|
Fórmula molecular |
C11H7IO2S |
Peso molecular |
330.14 g/mol |
Nombre IUPAC |
(4-hydroxy-3-iodophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7IO2S/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,13H |
Clave InChI |
WUEDLUDGQHRZBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)



![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)






